4-(Benzylamino)tetrahydropyran-4-carboxylic acid
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Overview
Description
4-(Benzylamino)tetrahydropyran-4-carboxylic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a benzylamino group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)tetrahydropyran-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of tetrahydropyran derivatives with benzylamine under specific conditions. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins can be used to form tetrahydropyran derivatives . Additionally, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature yields tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as lanthanide triflates and silver (I) triflate, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)tetrahydropyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield benzyl ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
4-(Benzylamino)tetrahydropyran-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(benzylamino)tetrahydropyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The tetrahydropyran ring provides structural stability and enhances the compound’s ability to interact with various targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyran derivatives and benzylamino-substituted molecules. Examples include tetrahydropyran-4-carboxylic acid and benzylamino-tetrahydrofuran.
Uniqueness
4-(Benzylamino)tetrahydropyran-4-carboxylic acid is unique due to the combination of its tetrahydropyran ring and benzylamino group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and synthetic processes .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(benzylamino)oxane-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c15-12(16)13(6-8-17-9-7-13)14-10-11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,16) |
InChI Key |
NRROBNRPEIULMT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(=O)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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